An In-depth Technical Guide to 2,5-Dichloro-4-nitrophenol (CAS: 5847-57-4)
An In-depth Technical Guide to 2,5-Dichloro-4-nitrophenol (CAS: 5847-57-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-dichloro-4-nitrophenol, a halogenated aromatic nitro compound with significant potential as a chemical intermediate. Moving beyond a simple recitation of facts, this document delves into the practical considerations of synthesis, characterization, reactivity, and safe handling, grounded in established chemical principles. The content is structured to provide actionable insights for laboratory-scale research and to inform its potential applications in the development of agrochemicals and pharmaceuticals.
Section 1: Core Molecular Attributes and Physicochemical Properties
2,5-Dichloro-4-nitrophenol is a substituted phenol featuring two chlorine atoms and a nitro group attached to the benzene ring. These substituents profoundly influence the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the aromatic ring towards nucleophilic substitution and increases the acidity of the phenolic hydroxyl group.
Key Physicochemical Data
A summary of the key physicochemical properties of 2,5-dichloro-4-nitrophenol is presented in Table 1. This data is essential for predicting its behavior in various solvent systems and for developing appropriate analytical and purification methods.
| Property | Value | Source(s) |
| CAS Number | 5847-57-4 | [1][2][3] |
| Molecular Formula | C₆H₃Cl₂NO₃ | [1][2][3] |
| Molecular Weight | 208.00 g/mol | [1][2] |
| IUPAC Name | 2,5-dichloro-4-nitrophenol | [1] |
| Melting Point | 115 °C (388 K) | [3] |
| Boiling Point | 317 °C (Predicted) | [4] |
| Density | 1.682 g/cm³ (Predicted) | [4] |
| XLogP3 | 2.5 | [1] |
Table 1: Physicochemical Properties of 2,5-Dichloro-4-nitrophenol
Section 2: Synthesis and Purification
Conceptual Synthesis Workflow
The synthesis would likely proceed via the nitration of 2,5-dichlorophenol using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The hydroxyl group is a strongly activating, ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects will influence the regioselectivity of the nitration.
Caption: Conceptual workflow for the synthesis of 2,5-dichloro-4-nitrophenol.
General Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of related dichloronitrophenols and should be optimized for safety and efficiency in a laboratory setting.[5]
1. Reaction Setup:
- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dichlorophenol in a suitable solvent such as glacial acetic acid or chloroform.
- Cool the solution in an ice bath to 0-5 °C.
2. Nitration:
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The exothermic nature of the reaction requires careful control of the addition rate.
3. Reaction Monitoring and Quenching:
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.
4. Isolation and Purification:
- Collect the solid precipitate by vacuum filtration and wash with cold water until the washings are neutral.
- Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or an acetone/hexane mixture.[6]
Section 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts of these protons will be influenced by the deshielding effects of the nitro and chloro groups.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the aromatic ring, with their chemical shifts indicating the electronic environment of each carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad peak corresponding to the O-H stretch of the phenolic hydroxyl group.
-
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂).
-
C-Cl stretching vibrations.
-
C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic isotopic patterns for the two chlorine atoms being a key diagnostic feature.
Section 4: Chemical Reactivity and Potential Applications
The reactivity of 2,5-dichloro-4-nitrophenol is dominated by the interplay of its functional groups. The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[7] The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.
Nucleophilic Aromatic Substitution
The chlorine atoms on the ring, particularly the one ortho or para to the strongly electron-withdrawing nitro group, are susceptible to displacement by nucleophiles. This reactivity makes 2,5-dichloro-4-nitrophenol a valuable building block for introducing a variety of functionalities onto the aromatic core.
Caption: General scheme of a nucleophilic aromatic substitution reaction.
Intermediate in Agrochemical and Dye Synthesis
2,5-Dichloro-4-nitrophenol serves as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides, where the substituted phenol structure contributes to biological activity.[8] Its reactive nature also makes it a precursor in the production of azo dyes.[9]
Potential in Drug Discovery: A Link to Niclosamide
While direct applications of 2,5-dichloro-4-nitrophenol in drug development are not extensively documented, a closely related compound, 2-chloro-4-nitroaniline, is a key precursor in the synthesis of the anthelmintic drug niclosamide.[5][10] Niclosamide has garnered significant interest for its potential antiviral and anticancer activities.[8] The synthesis of niclosamide and its analogs often involves the amidation of a salicylic acid derivative with a substituted nitroaniline. This highlights the potential of chloronitrophenols as starting materials for the synthesis of corresponding anilines, which are valuable scaffolds in medicinal chemistry.
Section 5: Analytical Methodologies
A robust analytical method is essential for assessing the purity of 2,5-dichloro-4-nitrophenol and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.
Reverse-Phase HPLC Protocol
The following is a detailed protocol for the analysis of 2,5-dichloro-4-nitrophenol by reverse-phase HPLC.[10]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.
-
Detection: UV detection at an appropriate wavelength determined by the UV spectrum of the analyte.
Sample Preparation:
-
Prepare a stock solution of 2,5-dichloro-4-nitrophenol in the mobile phase or a compatible solvent like methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Ensure all samples and standards are filtered through a 0.45 µm syringe filter before injection.
Section 6: Safety and Handling
2,5-Dichloro-4-nitrophenol is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
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